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Introduction

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in
numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The
PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in
human cancer, making PI3K enzymes attractive targets for cancer drug discovery. In vitro
kinase assays are essential for the characterization of novel PI3K inhibitors, enabling the
determination of their potency and isoform selectivity.

This document provides a detailed protocol for an in vitro kinase assay to evaluate PI3K
inhibitors, using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance
energy transfer (TR-FRET) based method. While this protocol is broadly applicable, it uses the
well-characterized inhibitor, GDC-0941, as an example to illustrate data presentation.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or
G protein-coupled receptors (GPCRSs), leading to the recruitment and activation of PI3K at the
plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate
(PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second
messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in
turn regulate a multitude of cellular functions.
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Figure 1: Simplified PIBK/AKT/mTOR signaling pathway.
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Data Presentation: Isoform Selectivity of GDC-0941

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the
pan-PI3K inhibitor GDC-0941 against the four Class | PI3K isoforms. This data is crucial for
understanding the inhibitor's potency and selectivity profile.

PI3K Isoform IC50 (nM)
p110a 3[1][2]
p110B 33[2]
p1103 3[1][2]
p110y 75[2]

Experimental Protocol: Adapta™ Universal Kinase
Assay

This protocol outlines the steps for determining the IC50 of a test compound against a PI3K
isoform using the Adapta™ Universal Kinase Assay Kit. This assay measures the amount of
ADP produced by the kinase reaction.[3][4][5][6]

Materials and Reagents

o Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
¢ Recombinant human PI3K enzyme (e.g., p110a/p85a)

e PI3K substrate (e.g., PIP2)

e Test compound (e.g., PI3K-IN-10)

o ATP

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 3 mM MgCI2, 1 mM EGTA, 0.03%
CHAPS)

o 384-well low-volume plates
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¢ Multichannel pipettes

» Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Experimental Workflow
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Figure 2: Experimental workflow for the in vitro kinase assay.
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Detailed Procedure

o Compound Preparation: Prepare a serial dilution of the test compound (e.g., PI3K-IN-10) in
the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer. A typical starting
concentration range is 10 uM to 0.1 nM.

» Kinase Reaction Setup:

o Add 2.5 puL of the 4x concentrated test compound or vehicle (for positive and negative
controls) to the wells of a 384-well plate.

o Add 2.5 uL of 4x concentrated PI3K enzyme solution to all wells except the negative
control wells (add kinase buffer instead).

o Initiate the kinase reaction by adding 5 L of a 2x concentrated solution of the lipid
substrate (e.g., 100 uM PIP2:PS) and ATP (at a concentration close to its Km) to all wells.

[4]
o The final reaction volume is 10 pL.
 Incubation: Seal the plate and incubate at room temperature for 60 minutes.[5][6]
» Detection:

o Prepare the Adapta™ Detection Solution containing Eu-anti-ADP antibody, Alexa Fluor®
647 labeled ADP tracer, and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase
reaction.

o Add 5 pL of the 3x concentrated Detection Solution to each well.
o Incubate the plate at room temperature for 30 minutes, protected from light.[5]
o Data Acquisition:

o Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure
emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

o The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.
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Data Analysis

e Calculate Percent Inhibition:

o The percent inhibition for each concentration of the test compound is calculated using the
following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) /
(Signal_positive_control - Signal_negative control))

e Determine IC50:
o Plot the percent inhibition against the logarithm of the compound concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad
Prism) to determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for conducting in vitro kinase
assays to characterize PI3K inhibitors. The detailed protocol for the Adapta™ Universal Kinase
Assay, along with the example data for GDC-0941, offers a robust starting point for researchers
in the field of drug discovery. Adherence to this protocol will enable the generation of reliable
and reproducible data on the potency and selectivity of novel PI3K inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: In Vitro Kinase Assay Protocol for
PI3K Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242897 1#pi3k-in-10-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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